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molecular formula C10H9ClN2O2 B8511940 1-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanol

1-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanol

Cat. No. B8511940
M. Wt: 224.64 g/mol
InChI Key: HEBYWMGYEPMBPN-UHFFFAOYSA-N
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Patent
US07585881B2

Procedure details

Methane sulfonyl chloride (40 ml, 0.49 mmol) was added to a mixture of TEA (95 ml, 0.67 mmol) and 1-[5-(3-Chloro-phenyl)-1,2,4-oxadiazol-3-yl]-ethanol (100 mg, 0.45 mmol) in DCM (5 ml). After stirring for 15 min the mixture was washed with water and brine, dried and concentrated to yield the title compound (135 mg). 1H NMR: 1.9 (d, 3 H) 3.1 (s, 3 H) 5.9 (q, 1 H) 7.5 (t, 1 H) 7.6 (m, 1 H) 8.0 (m, 1 H) 8.1 (t, 1 H)
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[Cl:6][C:7]1[CH:8]=[C:9]([C:13]2[O:17][N:16]=[C:15]([CH:18]([OH:20])[CH3:19])[N:14]=2)[CH:10]=[CH:11][CH:12]=1>C(Cl)Cl>[CH3:1][S:2]([O:20][CH:18]([C:15]1[N:14]=[C:13]([C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([Cl:6])[CH:8]=2)[O:17][N:16]=1)[CH3:19])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
TEA
Quantity
95 mL
Type
reactant
Smiles
Name
Quantity
100 mg
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=NC(=NO1)C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 min the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CS(=O)(=O)OC(C)C1=NOC(=N1)C1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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